Boc-DL-Pro-OH
Overview
Description
Boc-DL-Pro-OH, also known as 1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a derivative of proline. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound has a molecular formula of C10H17NO4 and a molecular weight of 215.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-DL-Pro-OH is synthesized through the reaction of proline with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Pro-OH undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups.
Hydrolysis: The Boc group can be removed under acidic conditions to yield free proline.
Coupling Reactions: This compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Substitution Reactions: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.
Hydrolysis: Acidic conditions, such as hydrochloric acid (HCl) or TFA, are employed.
Coupling Reactions: DCC or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) are commonly used.
Major Products Formed
Substitution Reactions: Formation of substituted proline derivatives.
Hydrolysis: Free proline.
Coupling Reactions: Peptides or peptide derivatives.
Scientific Research Applications
Boc-DL-Pro-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and prodrugs.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for therapeutic and diagnostic purposes.
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Boc-DL-Pro-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of proline, preventing unwanted side reactions during peptide bond formation. The Boc group can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
Boc-L-Pro-OH: Similar to Boc-DL-Pro-OH but only contains the L-isomer of proline.
Fmoc-DL-Pro-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group instead of the Boc group.
Cbz-DL-Pro-OH: Uses the benzyloxycarbonyl (Cbz) group as a protecting group.
Uniqueness
This compound is unique due to its use of the Boc group, which provides stability under basic conditions and can be easily removed under acidic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEBQGAAWMOMAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37784-17-1, 15761-39-4, 91716-96-0, 59433-50-0 | |
Record name | 37784-17-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334360 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-Butoxycarbonylproline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC108689 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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